molecular formula C15H13N3O2S B11766582 4-(5-Mercapto-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenol

4-(5-Mercapto-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenol

Cat. No.: B11766582
M. Wt: 299.3 g/mol
InChI Key: WNVQBUTXRURGEX-UHFFFAOYSA-N
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Description

4-(5-Mercapto-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenol is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This compound features a triazole ring substituted with a mercapto group and a methoxyphenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Mercapto-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenol typically involves the reaction of 3-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization in the presence of an acid catalyst to yield the desired triazole compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(5-Mercapto-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(5-Mercapto-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Mercapto-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenol involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The triazole ring can interact with enzyme active sites, disrupting their activity. These interactions can lead to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Mercapto-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenol is unique due to the presence of both a methoxyphenyl group and a mercapto group on the triazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-4-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H13N3O2S/c1-20-13-4-2-3-11(9-13)18-14(16-17-15(18)21)10-5-7-12(19)8-6-10/h2-9,19H,1H3,(H,17,21)

InChI Key

WNVQBUTXRURGEX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NNC2=S)C3=CC=C(C=C3)O

Origin of Product

United States

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